molecular formula C18H18ClN5O2S B012271 2'-(4-Chloro-3-cyano-5-formyl-2-thienyl)azo-5'-diethylaminoacetanilide CAS No. 104366-25-8

2'-(4-Chloro-3-cyano-5-formyl-2-thienyl)azo-5'-diethylaminoacetanilide

Cat. No. B012271
M. Wt: 403.9 g/mol
InChI Key: LEIMRDFPISBEPH-UHFFFAOYSA-N
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Description

The compound “2’-(4-Chloro-3-cyano-5-formyl-2-thienyl)azo-5’-diethylaminoacetanilide” is a chemical substance with the molecular formula C18H18ClN5O2S . It has a molecular weight of 403.88 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 403.88 . It has a high melting point, above 300°C . Unfortunately, the boiling point and flash point are not specified .

Scientific Research Applications

  • Pharmacological Potential : Compounds synthesized from related structures show potential for acting on the central nervous system and demonstrating antitumor activity (Saidov, Georgiyants, & Lipakova, 2017).

  • Herbicidal Activity : Derivatives such as 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates exhibit good herbicidal activity, suggesting applications in agriculture (Wang, Li, Li, & Huang, 2004).

  • Molluscicidal Properties : New thiazolo[5,4-d]pyrimidines with structures similar to the query compound have been synthesized, showing potential as a treatment for schistosomiasis due to their molluscicidal properties (El-bayouki & Basyouni, 1988).

  • Improvement in Dyeing Performance : Post-modification of related heterocyclic azo dyes can enhance their -conjugated system, solubility, and electronic spectrum, potentially improving dyeing performance (Xu et al., 2016).

  • Antifungal and Antibacterial Activity : Compounds like quinoline-thiazole derivatives exhibit promising antibacterial and antifungal activity against various pathogens (Desai et al., 2012).

  • Synthesis of Novel Compounds : Studies demonstrate the synthesis of new pyridothienopyrimidines, pyridothienotriazines, and related fused tetracyclic systems, which could have potential applications in pharmaceuticals (Abdel-rahman et al., 2003).

  • Photochromic Applications : Research on new photochromic diarylethene shows its effectiveness in recognizing cysteine and homocysteine with high selectivity, resulting in a color change, suggesting applications in sensor technology (Zheng et al., 2013).

properties

IUPAC Name

N-[2-[(4-chloro-3-cyano-5-formylthiophen-2-yl)diazenyl]-5-(diethylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2S/c1-4-24(5-2)12-6-7-14(15(8-12)21-11(3)26)22-23-18-13(9-20)17(19)16(10-25)27-18/h6-8,10H,4-5H2,1-3H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIMRDFPISBEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C(=C(S2)C=O)Cl)C#N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60908937
Record name N-{2-[(4-Chloro-3-cyano-5-formylthiophen-2-yl)diazenyl]-5-(diethylamino)phenyl}ethanimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-(4-Chloro-3-cyano-5-formyl-2-thienyl)azo-5'-diethylaminoacetanilide

CAS RN

104366-25-8
Record name N-[2-[2-(4-Chloro-3-cyano-5-formyl-2-thienyl)diazenyl]-5-(diethylamino)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104366-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(2-(2-(4-chloro-3-cyano-5-formyl-2-thienyl)diazenyl)-5-(diethylamino)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104366258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(4-Chloro-3-cyano-5-formylthiophen-2-yl)diazenyl]-5-(diethylamino)phenyl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-(4-chloro-3-cyano-5-formyl-2-thienyl)azo-5'-diethylaminoacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.679
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Acetamide, N-[2-[2-(4-chloro-3-cyano-5-formyl-2-thienyl)diazenyl]-5-(diethylamino)phenyl]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BF Joaquin, O Heidi, SK Birgit - 2009 - www-old.reach24h.com
In accordance with Commission Decision 85/71/EEC1 [pursuant to Directive 92/32/EEC, the 7th amendment to Directive 67/548/EEC2 (hereinafter" the Directive") on the approximation …
Number of citations: 4 www-old.reach24h.com

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